
Sodium sulphobutylether-beta-cyclodextrin
概要
説明
Sodium sulphobutylether-beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin. It is characterized by the presence of sulphobutylether groups attached to the beta-cyclodextrin molecule. This modification enhances the solubility and stability of the compound, making it a valuable excipient in pharmaceutical formulations. This compound is commonly used to improve the solubility of poorly soluble drugs and to enhance their bioavailability.
準備方法
Sodium sulphobutylether-beta-cyclodextrin is prepared by the alkylation of beta-cyclodextrin using 1,4-butane sultone under basic conditions. The degree of substitution in beta-cyclodextrin is controlled by the stoichiometric ratio of beta-cyclodextrin to sultone used in the process . The reaction typically involves dissolving beta-cyclodextrin in an aqueous solution, followed by the addition of 1,4-butane sultone and a base such as sodium hydroxide. The reaction mixture is then stirred at an elevated temperature until the desired degree of substitution is achieved .
化学反応の分析
Sodium sulphobutylether-beta-cyclodextrin undergoes various chemical reactions, including substitution and complexation reactions. The compound can form inclusion complexes with a wide range of guest molecules, enhancing their solubility and stability . Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions are inclusion complexes, where the guest molecule is encapsulated within the hydrophobic cavity of the this compound .
科学的研究の応用
Pharmaceutical Applications
-
Solubilization of Poorly Soluble Drugs
- SBECD effectively increases the solubility of hydrophobic drugs, facilitating their formulation into aqueous solutions. For instance, voriconazole, an antifungal medication, is solubilized using SBECD for intravenous administration. A study demonstrated that SBECD significantly enhances the pharmacokinetics of voriconazole in patients undergoing hemodialysis, with a notable increase in exposure levels compared to those with normal renal function .
-
Stabilization and Protection
- SBECD acts as a stabilizer for sensitive compounds, protecting them from degradation. It is used to encapsulate drugs, thereby enhancing their stability during storage and improving their bioavailability upon administration. This property is particularly beneficial in formulations containing biologically active substances prone to hydrolysis or oxidation .
- Chiral Separation
- pKa Regulation
Biomedical Engineering Applications
- Drug Delivery Systems
- Sensor Development
Case Study 1: Voriconazole Solubilization
A clinical study involving 15 patients with end-stage renal failure assessed the pharmacokinetics of voriconazole solubilized with SBECD during different dialysis methods. The results indicated that SBECD effectively improved drug exposure levels, highlighting its critical role in enhancing drug delivery for patients with compromised renal function .
Case Study 2: Ranitidine Penetration
Research investigating the impact of SBECD on ranitidine absorption revealed that higher concentrations of SBECD decreased the drug's permeability across intestinal cells (Caco-2). This finding underscores the need for careful consideration when using SBECD with drugs known for poor permeability .
Data Tables
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Pharmaceutical Formulations | Solubilization of voriconazole | Enhanced solubility and pharmacokinetics |
Drug Stability | Encapsulation of sensitive compounds | Improved stability and bioavailability |
Chiral Separation | Resolution of enantiomers | Effective separation in chromatographic techniques |
Biomedical Engineering | Drug delivery systems | Targeted delivery and controlled release |
Sensor Technology | Modification of biosensors | Increased sensitivity and selectivity |
作用機序
The mechanism of action of sodium sulphobutylether-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the this compound molecule encapsulates the guest molecule, reducing its contact with the environment and enhancing its solubility and stability . This inclusion complex formation is reversible and competitive, allowing for the controlled release of the guest molecule . The molecular targets and pathways involved in this process include the hydrophobic interactions between the guest molecule and the hydrophobic cavity of the this compound .
類似化合物との比較
Sodium sulphobutylether-beta-cyclodextrin is unique compared to other cyclodextrin derivatives due to its enhanced solubility and stability properties. Similar compounds include hydroxypropyl-beta-cyclodextrin and methyl-beta-cyclodextrin . While these compounds also enhance the solubility of guest molecules, this compound offers superior solubilizing properties and reduced toxicity . This makes it a preferred choice in pharmaceutical formulations where high solubility and stability are required .
生物活性
Sodium sulphobutylether-beta-cyclodextrin (SBE-β-CD) is a modified derivative of beta-cyclodextrin, known for its unique structural properties and biological activities. This article delves into its biological activity, focusing on its solubilizing capabilities, safety profile, and pharmacological applications.
Structural Characteristics
SBE-β-CD features a hydrophobic inner cavity and a hydrophilic exterior, which facilitates the encapsulation of various hydrophobic compounds. This structure enhances the solubility and bioavailability of poorly soluble drugs. The compound is synthesized through the reaction of β-cyclodextrin with 1,4-butanesultone, resulting in a compound that retains the beneficial properties of cyclodextrins while mitigating some of their limitations, such as nephrotoxicity and low solubility .
Biological Activity Overview
The biological activity of SBE-β-CD can be categorized into several key areas:
-
Drug Solubilization and Bioavailability :
- SBE-β-CD significantly increases the solubility of various pharmaceutical compounds, enhancing their bioavailability. For example, studies have shown that it improves the dissolution profiles of drugs like ranitidine and carbamazepine by forming inclusion complexes .
- A study demonstrated that different concentrations of SBE-β-CD reduced the apparent permeability coefficient of ranitidine in Caco-2 cells, indicating a complex formation that influences drug absorption .
- Toxicity Profile :
- Antioxidant and Antibacterial Activities :
Case Study 1: Ranitidine Absorption
A detailed investigation into the effect of SBE-β-CD on ranitidine absorption was conducted using Caco-2 cell models. The study found that increasing concentrations of SBE-β-CD led to decreased permeability coefficients for ranitidine, highlighting its role in modulating drug absorption through complex formation .
Concentration (w/v) | Papp Value (cm/s) |
---|---|
0% | |
0.12% | |
0.36% | |
3.6% |
Case Study 2: Carbamazepine Complexation
In another study focusing on carbamazepine, researchers utilized spray-drying techniques to form an inclusion complex with SBE-β-CD. The results indicated a significant improvement in the dissolution rate and anti-epileptic activity compared to pure carbamazepine .
The mechanisms underlying the biological activity of SBE-β-CD involve:
- Inclusion Complex Formation : The hydrophobic drugs are encapsulated within the cyclodextrin cavity, enhancing their solubility and stability.
- Increased Zeta Potential : Interaction between SBE-β-CD and drug molecules can alter their zeta potential, affecting their permeability across biological membranes .
- Antioxidant Enhancement : The structural modification provided by SBE-β-CD can improve the antioxidant capacity of encapsulated compounds by stabilizing reactive moieties .
特性
IUPAC Name |
heptasodium;4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(4-sulfonatobutoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H126O56S7.7Na/c71-43-50(78)64-113-36(29-106-15-1-8-22-127(85,86)87)57(43)120-65-51(79)44(72)59(38(114-65)31-108-17-3-10-24-129(91,92)93)122-67-53(81)46(74)61(40(116-67)33-110-19-5-12-26-131(97,98)99)124-69-55(83)48(76)63(42(118-69)35-112-21-7-14-28-133(103,104)105)126-70-56(84)49(77)62(41(119-70)34-111-20-6-13-27-132(100,101)102)125-68-54(82)47(75)60(39(117-68)32-109-18-4-11-25-130(94,95)96)123-66-52(80)45(73)58(121-64)37(115-66)30-107-16-2-9-23-128(88,89)90;;;;;;;/h36-84H,1-35H2,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHKEDFULBPJLK-MCHVCVSRSA-G | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H119Na7O56S7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2242.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。